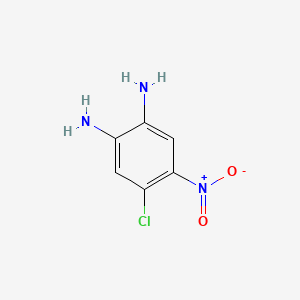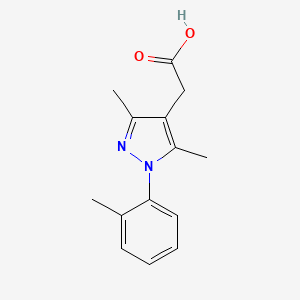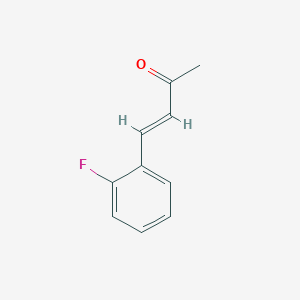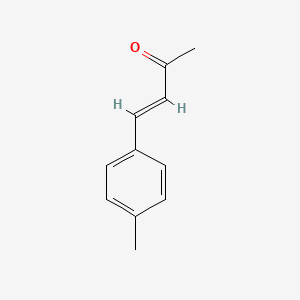
4-クロロ-5-ニトロベンゼン-1,2-ジアミン
概要
説明
4-Chloro-5-nitrobenzene-1,2-diamine is an organic compound with the molecular formula C₆H₆ClN₃O₂ and a molecular weight of 187.59 g/mol . It is a derivative of benzene, characterized by the presence of chloro, nitro, and diamine functional groups. This compound is primarily used in research and development due to its unique chemical properties .
科学的研究の応用
4-Chloro-5-nitrobenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It’s known that benzene derivatives often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
The mode of action of 4-Chloro-5-nitrobenzene-1,2-diamine is likely through electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can influence a variety of biochemical pathways due to their interaction with different enzymes and receptors .
Pharmacokinetics
It’s known that the compound has a high gi absorption . Its lipophilicity, as indicated by Log Po/w, ranges from -1.06 to 1.43 , suggesting that it may have variable distribution in the body.
Result of Action
Given its potential interaction with various enzymes and receptors, it’s likely that the compound could have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-5-nitrobenzene-1,2-diamine. For instance, the compound is stored in a refrigerator, indicating that it may be sensitive to temperature . Additionally, its solubility varies depending on the calculation method, suggesting that it may behave differently in various biological environments .
生化学分析
Biochemical Properties
4-Chloro-5-nitrobenzene-1,2-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses, such as peroxidases. These interactions often involve the nitro group of the compound, which can undergo reduction to form reactive intermediates. Additionally, 4-Chloro-5-nitrobenzene-1,2-diamine can interact with proteins through its diamine groups, potentially leading to modifications in protein structure and function .
Cellular Effects
The effects of 4-Chloro-5-nitrobenzene-1,2-diamine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. The compound can alter gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, 4-Chloro-5-nitrobenzene-1,2-diamine affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 4-Chloro-5-nitrobenzene-1,2-diamine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, 4-Chloro-5-nitrobenzene-1,2-diamine can induce changes in gene expression by interacting with DNA and transcription factors, leading to altered cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-5-nitrobenzene-1,2-diamine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Chloro-5-nitrobenzene-1,2-diamine can degrade into various byproducts, some of which may have distinct biological activities. Long-term exposure to the compound in vitro and in vivo has been associated with cumulative effects on cellular processes, including sustained alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Chloro-5-nitrobenzene-1,2-diamine vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as enhancing stress response pathways. At higher doses, 4-Chloro-5-nitrobenzene-1,2-diamine can become toxic, leading to adverse effects such as oxidative stress, tissue damage, and organ dysfunction. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond certain dosage levels .
Metabolic Pathways
4-Chloro-5-nitrobenzene-1,2-diamine is involved in several metabolic pathways, primarily those related to its reduction and conjugation. Enzymes such as nitroreductases and glutathione S-transferases play crucial roles in the metabolism of this compound. These enzymes facilitate the conversion of 4-Chloro-5-nitrobenzene-1,2-diamine into more water-soluble forms, aiding in its excretion. The compound’s metabolism can also affect metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, 4-Chloro-5-nitrobenzene-1,2-diamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of 4-Chloro-5-nitrobenzene-1,2-diamine is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biological effects. For instance, localization to the nucleus may enhance its ability to modulate gene expression, while mitochondrial localization could impact cellular energy metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-nitrobenzene-1,2-diamine typically involves multi-step reactions starting from benzene derivatives. One common method includes the nitration of 4-chloro-1,2-diaminobenzene, followed by purification steps to isolate the desired product . The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid for nitration .
Industrial Production Methods
In industrial settings, the production of 4-Chloro-5-nitrobenzene-1,2-diamine may involve large-scale nitration processes with stringent safety measures due to the hazardous nature of the reagents and intermediates involved . The use of continuous flow reactors can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
4-Chloro-5-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chloro or nitro groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in different chemical syntheses .
類似化合物との比較
Similar Compounds
4-Nitro-o-phenylenediamine: Similar in structure but lacks the chloro group.
2-Chloro-5-nitroaniline: Similar but with different positioning of the functional groups.
4-Chloro-2-nitroaniline: Another similar compound with different functional group positions.
Uniqueness
4-Chloro-5-nitrobenzene-1,2-diamine is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable for specific research and industrial applications .
特性
IUPAC Name |
4-chloro-5-nitrobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQLMWFVXRZASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420652 | |
| Record name | 4-chloro-5-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67073-39-6 | |
| Record name | 4-chloro-5-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-5-nitro-o-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid](/img/structure/B1310031.png)


![[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310055.png)








